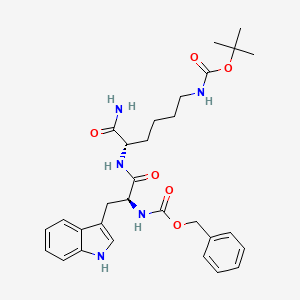
Z-Trp-Lys(Boc)-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Trp-Lys(Boc)-NH2 is a synthetic peptide compound that consists of a sequence of amino acids, specifically tryptophan (Trp) and lysine (Lys), with protective groups attached. The Z group (benzyloxycarbonyl) is used to protect the amino group of tryptophan, while the Boc group (tert-butyloxycarbonyl) protects the amino group of lysine. This compound is often used in peptide synthesis and research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Trp-Lys(Boc)-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The Boc group is used to protect the amino group of lysine during the synthesis. The next step involves the coupling of tryptophan to the lysine residue. The Z group is used to protect the amino group of tryptophan. The final step involves the cleavage of the peptide from the resin and the removal of the protective groups to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by purification and characterization of the final product.
化学反応の分析
Types of Reactions
Z-Trp-Lys(Boc)-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: The peptide can be reduced to remove disulfide bonds if present.
Substitution: Protective groups such as Boc and Z can be substituted with other protective groups or removed under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) are used to remove Boc groups, while basic conditions (e.g., sodium hydroxide) can remove Z groups.
Major Products Formed
Oxidation: Kynurenine and other oxidation products.
Reduction: Reduced peptide with free thiol groups.
Substitution: Deprotected peptide ready for further modifications.
科学的研究の応用
Z-Trp-Lys(Boc)-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its interactions with biological molecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of Z-Trp-Lys(Boc)-NH2 depends on its specific application. In biological systems, it can interact with cellular membranes, proteins, and nucleic acids. The tryptophan residue can intercalate into DNA, while the lysine residue can form electrostatic interactions with negatively charged molecules. These interactions can lead to changes in cellular processes and functions.
類似化合物との比較
Similar Compounds
Z-Trp-Lys-NH2: Similar structure but without the Boc protective group on lysine.
Boc-Trp-Lys(Boc)-NH2: Similar structure but with an additional Boc group on tryptophan.
Ac-Trp-Lys(Boc)-NH2: Similar structure but with an acetyl group instead of the Z group on tryptophan.
Uniqueness
Z-Trp-Lys(Boc)-NH2 is unique due to its specific combination of protective groups, which provides stability and reactivity during peptide synthesis. The Z group protects the amino group of tryptophan, while the Boc group protects the amino group of lysine, allowing for selective deprotection and modification.
特性
分子式 |
C30H39N5O6 |
|---|---|
分子量 |
565.7 g/mol |
IUPAC名 |
tert-butyl N-[(5S)-6-amino-5-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C30H39N5O6/c1-30(2,3)41-28(38)32-16-10-9-15-24(26(31)36)34-27(37)25(17-21-18-33-23-14-8-7-13-22(21)23)35-29(39)40-19-20-11-5-4-6-12-20/h4-8,11-14,18,24-25,33H,9-10,15-17,19H2,1-3H3,(H2,31,36)(H,32,38)(H,34,37)(H,35,39)/t24-,25-/m0/s1 |
InChIキー |
FOXYPBFVPQJYCK-DQEYMECFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(5-Azidopentyl)oxy]methyl}benzene](/img/structure/B12280175.png)
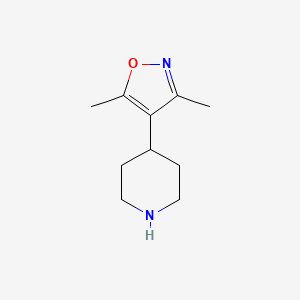

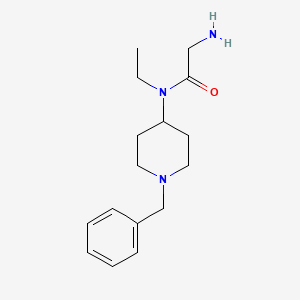
![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)
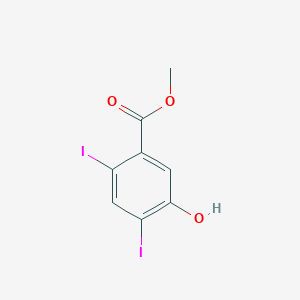

![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)

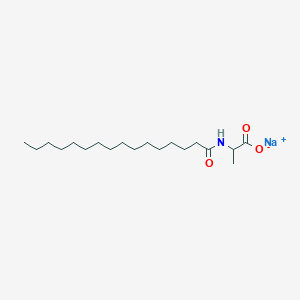
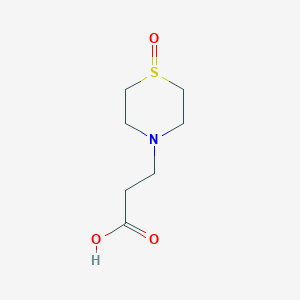
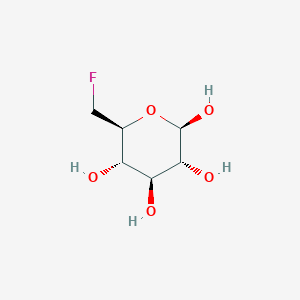
![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)
